molecular formula C17H23NO4 B12948242 (R)-2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid

(R)-2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid

Cat. No.: B12948242
M. Wt: 305.4 g/mol
InChI Key: QCGDBCXFFGXAOJ-LLVKDONJSA-N
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Description

®-2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound’s structure includes a tetrahydroquinoline ring, which is a partially saturated derivative of quinoline, and a propanoic acid moiety, which is a common functional group in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Tetrahydroquinoline Ring: The synthesis begins with the formation of the tetrahydroquinoline ring through a cyclization reaction. This can be achieved by reacting an appropriate aniline derivative with an aldehyde or ketone under acidic conditions.

    Introduction of the Boc Protecting Group: The amine group on the tetrahydroquinoline ring is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Addition of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid moiety through a nucleophilic substitution reaction. This can be achieved by reacting the Boc-protected tetrahydroquinoline with a suitable propanoic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of ®-2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to obtain partially or fully reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, bases like triethylamine

Major Products

    Oxidation: Quinoline derivatives

    Reduction: Reduced tetrahydroquinoline derivatives

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

®-2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor for the development of drugs targeting neurological and cardiovascular diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)propanoic acid: Similar structure with an isoquinoline ring instead of a quinoline ring.

    ®-2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-4-yl)propanoic acid: Similar structure with the propanoic acid moiety attached at a different position on the tetrahydroquinoline ring.

Uniqueness

®-2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid is unique due to its specific substitution pattern and the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

(2R)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]propanoic acid

InChI

InChI=1S/C17H23NO4/c1-11(15(19)20)12-7-8-14-13(10-12)6-5-9-18(14)16(21)22-17(2,3)4/h7-8,10-11H,5-6,9H2,1-4H3,(H,19,20)/t11-/m1/s1

InChI Key

QCGDBCXFFGXAOJ-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(C1=CC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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